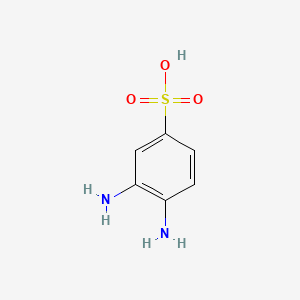

3,4-Diaminobenzenesulfonic acid

Description

The exact mass of the compound 3,4-Diaminobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401086. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Diaminobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diaminobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diaminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSRSWQTEJTBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064715 | |

| Record name | Benzenesulfonic acid, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-78-4 | |

| Record name | 3,4-Diaminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diaminobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Diaminobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8XPC6K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid (CAS: 7474-78-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, also known as orthamic acid, is an aromatic sulfonic acid compound of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring two adjacent amino groups and a sulfonic acid moiety on a benzene (B151609) ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and, most notably, its application as a key intermediate in the development of pharmacologically active compounds and other commercially important chemicals.

The primary utility of 3,4-diaminobenzenesulfonic acid in the pharmaceutical and life sciences sectors lies in its role as a precursor to the benzimidazole (B57391) scaffold.[1] Benzimidazoles are considered "privileged structures" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic activities, including antiulcer, antiviral, and anticancer agents.[1][2] This document details the synthesis of this key precursor and its subsequent conversion into valuable downstream products.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3,4-diaminobenzenesulfonic acid are summarized below. It is typically a solid, soluble in water, a key feature imparted by the polar sulfonic acid group.[3]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7474-78-4 | [4] |

| Molecular Formula | C₆H₈N₂O₃S | [4] |

| Molecular Weight | 188.21 g/mol | [5] |

| Appearance | White to light yellow or dark brown solid/crystalline powder | [3] |

| Melting Point | 305-308 °C | [2] |

| Boiling Point | 178-179 °C at 3 mmHg | [6] |

| Solubility | Soluble in water | [3] |

| pKa | -0.52 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

Detailed spectroscopic data for 3,4-diaminobenzenesulfonic acid is not extensively available in public spectral databases. However, the following information has been reported:

-

¹H NMR Spectroscopy: This technique has been used to confirm the isomeric purity of the compound after synthesis, ensuring the absence of the 2,3-diaminobenzenesulfonic acid isomer.[4][7]

-

Infrared (IR) Spectroscopy: A patent for the synthesis of this compound reports the following characteristic IR peaks (ν in cm⁻¹): 3454 (w), 3364 (w), 2873 (s, br), 2638 (s), 1639 (s), 1556 (m), 1502 (s), 1316 (w), 1230 (s), 1207 (s), 1168 (m), 1145 (s), 1106 (s), 1021 (s), 819 (w).

Synthesis and Experimental Protocols

3,4-Diaminobenzenesulfonic acid is most commonly synthesized via the direct sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[4][7] The process involves reacting 1,2-diaminobenzene with sulfuric acid, often containing sulfur trioxide (oleum), at elevated temperatures.[7]

Experimental Protocol: Synthesis of 3,4-Diaminobenzenesulfonic Acid

This protocol is a composite based on methodologies described in the patent literature.[7]

Materials:

-

1,2-Diaminobenzene (o-phenylenediamine)

-

Anhydrous Sulfuric Acid (98-100%) or Fuming Sulfuric Acid (Oleum)

-

Water/Ice

-

Dilute Sulfuric Acid (for washing, optional)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, carefully react 1,2-diaminobenzene with anhydrous sulfuric acid. The reaction can also be performed with sulfuric acid containing a stoichiometric amount of SO₃.

-

Heat the reaction mixture with stirring to a temperature between 100 °C and 160 °C.

-

Maintain this temperature for a reaction time of 1 to 20 hours. Reaction progress can be monitored by techniques such as HPLC.

-

After the reaction is complete, cool the mixture. Carefully add water or ice to the reaction mixture, with external cooling if necessary, to achieve a final sulfuric acid concentration between 30% and 75% by weight. This will cause the product to precipitate.

-

Filter the precipitated 3,4-diaminobenzenesulfonic acid from the reaction mixture.

-

Optionally, wash the collected solid with dilute sulfuric acid to remove impurities.

-

The product can be further purified by recrystallization from hot water, often with the use of activated carbon to remove colored impurities.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [sigmaaldrich.com]

- 7. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 8. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Diaminobenzenesulfonic acid molecular weight

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid

This technical guide provides a comprehensive overview of 3,4-Diaminobenzenesulfonic acid, a significant organic synthetic reagent.[1][2] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the physicochemical properties, synthesis protocols, and key applications of this compound.

Physicochemical Properties

3,4-Diaminobenzenesulfonic acid is an aromatic sulfonic acid that presents as a white to light yellow crystalline solid.[3] Its solubility in water is a notable characteristic, attributed to the presence of the sulfonic acid group.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 3,4-Diaminobenzenesulfonic acid.

| Property | Value | Source |

| Molecular Weight | 188.21 g/mol | PubChem[4] |

| 188.20 g/mol | Santa Cruz Biotechnology[5], ChemScene[6] | |

| 188.2 g/mol | ChemicalBook[1][2] | |

| Molecular Formula | C₆H₈N₂O₃S | PubChem[4], Santa Cruz Biotechnology[5] |

| CAS Number | 7474-78-4 | PubChem[4], Santa Cruz Biotechnology[5] |

| Density | 1.611 g/cm³ | ChemSrc[7] |

| 0.936 g/mL at 25 °C (lit.) | ChemicalBook[1][2] | |

| Boiling Point | 178-179 °C at 3 mm Hg (lit.) | ChemicalBook[1][2][7], Sigma-Aldrich |

| Melting Point | -12 °C | Sigma-Aldrich, ChemSrc[7] |

| Flash Point | >230 °F | ChemSrc[7], ChemicalBook[2] |

| Refractive Index | n20/D 1.441 (lit.) | ChemicalBook[1][2][7] |

| pKa | -0.52±0.50 (Predicted) | ChemicalBook[2] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | ChemicalBook[2], Sigma-Aldrich |

Experimental Protocols

Synthesis of 3,4-Diaminobenzenesulfonic Acid from o-Phenylenediamine

A common method for the synthesis of 3,4-Diaminobenzenesulfonic acid involves the sulfonation of o-phenylenediamine.[1][2]

Materials:

-

1,2-diaminobenzene (o-phenylenediamine)

-

95-97% Sulfuric acid

Procedure:

-

A sulfonation mixture is prepared by dissolving 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.[1][2]

-

The resulting mixture is then pumped into a continuous flow microreactor for the reaction to proceed.[1][2]

-

The reaction temperature and residence time are controlled to influence the product yield. For example, a yield of 80% is achieved at a reaction temperature of 160 °C for 25 minutes.[1][2] At 180 °C, the yield increases with residence time: 89% for 5 minutes, 90% for 10 minutes, and 100% for 25 minutes.[1][2]

-

The resulting white product is then characterized, typically by nuclear magnetic resonance (NMR) spectroscopy, to confirm the formation of 3,4-diaminobenzenesulfonic acid and to check for the presence of any isomers or impurities.[1][2]

Visualized Experimental Workflow: Synthesis of 3,4-Diaminobenzenesulfonic Acid

The following diagram illustrates the workflow for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Caption: Synthesis workflow for 3,4-Diaminobenzenesulfonic acid.

Applications

3,4-Diaminobenzenesulfonic acid serves as a versatile building block in organic synthesis.[3] It is primarily utilized in the manufacturing of azo dyes and as a reagent in various chemical analyses, notably for the determination of nitrite (B80452) and nitrate (B79036) ions.[3] Its chemical structure also lends itself to applications in the pharmaceutical industry and as an intermediate in the production of other chemical compounds.[3]

References

- 1. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 2. 3,4-Diaminobenzenesulfonic acid CAS#: 7474-78-4 [m.chemicalbook.com]

- 3. CAS 7474-78-4: 3,4-Diaminobenzenesulfonic acid [cymitquimica.com]

- 4. Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 3,4-Diaminobenzenesulfonic acid | CAS#:7474-78-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 3,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, with the CAS number 7474-78-4, is an aromatic sulfonic acid that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring a benzene (B151609) ring substituted with two amino groups and a sulfonic acid group, provides multiple reactive sites, making it a valuable building block in the production of dyes and other organic compounds.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and safety considerations of 3,4-diaminobenzenesulfonic acid.

Chemical and Physical Properties

3,4-Diaminobenzenesulfonic acid is typically a solid substance, appearing as a white to off-white or yellow to brown powder.[2] While it does not have a distinct odor, care should be taken during handling due to its potential for irritation.[2] The presence of the sulfonic acid group generally imparts water solubility.[1]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃S | [1][2][4][5][6][7] |

| Molecular Weight | 188.201 g/mol | [1][2][4][5] |

| Melting Point | -12 °C | [4][5][8] |

| Boiling Point | 178-179 °C at 3 mm Hg | [4][5][8] |

| Density | 0.936 g/mL at 25 °C | [4][5] |

| pKa (Predicted) | -0.52 ± 0.50 | [2][4][5] |

| Refractive Index (n20/D) | 1.441 | [4][5] |

| Flash Point | >230 °F | [4][5] |

| Solubility | Soluble in hexane, toluene, ethanol, and acetone. Sparingly soluble in water. | [2][4][5] |

| Appearance | Yellow to Brown Solid | [2] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2][4][5] |

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A common method for the synthesis of 3,4-diaminobenzenesulfonic acid involves the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[4][9]

Experimental Protocol: Sulfonation of o-Phenylenediamine

This protocol describes a continuous flow microreactor synthesis method.

Materials:

-

1,2-Diaminobenzene (o-phenylenediamine)

-

95-97% Sulfuric acid

-

Ice-water bath

Procedure:

-

Preparation of the Sulfonation Mixture: Dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.[4][9]

-

Reaction in Microreactor: The prepared sulfonation mixture is pumped into a continuous flow microreactor.[4][9] The reaction is carried out at varying temperatures and residence times to optimize the yield.[4][9]

-

Precipitation and Isolation: Upon exiting the reactor, the reaction mixture is rapidly cooled with water, causing the 3,4-diaminobenzenesulfonic acid product to precipitate in an ice-water bath.[4][9]

-

Filtration and Characterization: The precipitated product is isolated by filtration.[4][9] The final product is a white solid.[4][9]

Characterization: The structure and purity of the synthesized 3,4-diaminobenzenesulfonic acid can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. ¹H-NMR spectroscopy (400 MHz, DMSO-d6) is used to verify the formation of the desired product and the absence of isomers.[4][9]

A patented method also describes a process where 1,2-diaminobenzene is reacted with anhydrous sulfuric acid at a temperature between 100 to 160 °C for 1 to 20 hours.[10][11] Following the reaction, water or ice is added to the mixture to achieve a sulfuric acid concentration of 30 to 75% by weight, which facilitates the precipitation of the product.[10][11] The precipitated 3,4-diaminobenzenesulfonic acid is then isolated by filtration.[10][11]

Applications

The primary application of 3,4-diaminobenzenesulfonic acid is in the textile industry as a dye intermediate.[2] It is a crucial component in the synthesis of various acid and reactive dyes.[2] Its chemical structure allows it to react with other compounds to form colored products that can be applied to textiles.[2] Additionally, it serves as a reagent and building block for the synthesis of other organic compounds in chemical research.[2]

Safety and Handling

3,4-Diaminobenzenesulfonic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[12][13][14]

Hazard Statements:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

It is imperative to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[12][15] In case of contact or inhalation, immediate medical attention should be sought.[2]

Visualizations

Synthesis Workflow of 3,4-Diaminobenzenesulfonic Acid

Caption: Workflow for the synthesis of 3,4-diaminobenzenesulfonic acid.

References

- 1. CAS 7474-78-4: 3,4-Diaminobenzenesulfonic acid [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Diaminobenzenesulfonic acid CAS#: 7474-78-4 [m.chemicalbook.com]

- 5. 3,4-Diaminobenzenesulfonic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Benzenesulfonic acid, 3,4-diamino- | SIELC Technologies [sielc.com]

- 7. usbio.net [usbio.net]

- 8. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [sigmaaldrich.com]

- 9. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 10. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 11. EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3,4-Diaminobenzenesulfonic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3,4-Diaminobenzenesulfonic Acid

This guide provides a comprehensive overview of the core physical properties of 3,4-Diaminobenzenesulfonic acid (CAS: 7474-78-4), tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical data, experimental protocols for property determination, and logical diagrams to illustrate key processes and concepts.

Physicochemical Properties

3,4-Diaminobenzenesulfonic acid is an aromatic sulfonic acid containing two amino functional groups. Its structure, featuring both acidic (sulfonic acid) and basic (amino) moieties, results in a versatile zwitterionic character.[1][2] This compound typically appears as a white to light yellow or brown crystalline solid.[3]

Data Summary

The quantitative physical properties of 3,4-Diaminobenzenesulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-diaminobenzenesulfonic acid | [4] |

| CAS Number | 7474-78-4 | [5][6] |

| Molecular Formula | C₆H₈N₂O₃S | [5][6] |

| Molecular Weight | 188.20 - 188.21 g/mol | [4][5][6] |

| Appearance | White to light yellow or dark brown solid | [3][7] |

| Melting Point | -12 °C (Note: This value is frequently cited but may be inaccurate for a crystalline solid) | [7][8][9] |

| Boiling Point | 178-179 °C at 3 mmHg | [7][8] |

| Density | 0.936 g/mL at 25 °C | [7][9] |

| pKa (Predicted) | -0.52 ± 0.50 | [3][7] |

| Refractive Index | n20/D 1.441 | [7][9][10] |

| Solubility | Soluble in water, aqueous base, hexane, toluene, ethanol, and acetone.[2][3][7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 3,4-Diaminobenzenesulfonic acid, as well as standard procedures for determining its key physical properties.

Synthesis and Characterization

A common method for synthesizing 3,4-Diaminobenzenesulfonic acid is through the sulfonation of o-phenylenediamine.[11][12][13]

Objective: To synthesize 3,4-Diaminobenzenesulfonic acid from 1,2-diaminobenzene (o-phenylenediamine).

Materials:

-

1,2-diaminobenzene

-

95-97% Sulfuric acid (H₂SO₄)

-

Water/Ice

-

Continuous flow microreactor system

-

Filtration apparatus

-

NMR spectrometer (e.g., 400 MHz)

-

Deuterated DMSO (DMSO-d6) for NMR analysis

Procedure:

-

Preparation of Sulfonation Mixture: Dissolve 1.48 moles of 1,2-diaminobenzene in 8.16 moles of 95-97% sulfuric acid.[11]

-

Reaction: Pump the prepared mixture into a continuous flow microreactor. The reactor consists of multiple modules maintained at a constant reaction temperature (e.g., 180 °C).[11] The reaction time is controlled by the flow rate and reactor volume (e.g., 5-25 minutes).[11]

-

Precipitation: Upon exiting the reactor, rapidly cool the reaction mixture with water. The product, 3,4-Diaminobenzenesulfonic acid, precipitates out of the solution in an ice-water bath.[11]

-

Isolation: Filter the precipitated solid from the reaction mixture.[11][12][13] The product can be optionally washed with dilute sulfuric acid.[12][13]

-

Characterization (Purity and Identity): Dry the isolated white product. Prepare a sample for Nuclear Magnetic Resonance (NMR) spectroscopy by dissolving it in DMSO-d6.[11] Acquire a ¹H-NMR spectrum. The absence of isomeric impurities and the characteristic peaks for 3,4-Diaminobenzenesulfonic acid confirm the product's identity and purity.[11][12]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)[5]

-

Thermometer

-

Sample of 3,4-Diaminobenzenesulfonic acid

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.[7] Tap the tube gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, heat slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[1]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[1][7] Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[1][7]

-

Reporting: The melting point is reported as the range from T1 to T2. A pure compound will have a sharp melting point range (typically 0.5-1.0 °C).

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.

Objective: To determine the solubility of 3,4-Diaminobenzenesulfonic acid in various solvents.

Materials:

-

Small test tubes

-

Sample of 3,4-Diaminobenzenesulfonic acid

-

Solvents: Water, 5% NaOH solution, 5% HCl solution, ethanol, acetone, hexane

Procedure:

-

Initial Test: Place approximately 25 mg of the compound into a small test tube.[6]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) to the test tube in small portions.[6]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[3][6]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[3]

-

Acid-Base Testing: For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[4][9] Given its structure, 3,4-Diaminobenzenesulfonic acid is expected to be soluble in both acidic and basic solutions.

-

Repeat: Repeat the procedure for each solvent to be tested.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to 3,4-Diaminobenzenesulfonic acid.

Caption: Synthesis workflow for 3,4-Diaminobenzenesulfonic acid.

Caption: Experimental workflow for melting point determination.

Caption: Relationship between structure and physical properties.

References

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 12. EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 13. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzenesulfonic acid, with the IUPAC name 3,4-diaminobenzenesulfonic acid , is an important bifunctional aromatic compound.[1][2] It possesses both amino and sulfonic acid functional groups, making it a versatile building block in organic synthesis.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on its relevance to research and development in the chemical and pharmaceutical industries. This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and polymers.[2][3][5]

Chemical and Physical Properties

3,4-Diaminobenzenesulfonic acid is typically a solid that can range in color from white to dark brown.[4][6] The sulfonic acid group imparts water solubility, a key feature for its use in various applications.[3] A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of 3,4-Diaminobenzenesulfonic Acid

| Property | Value | Reference |

| IUPAC Name | 3,4-diaminobenzenesulfonic acid | [1] |

| CAS Number | 7474-78-4 | [1] |

| Molecular Formula | C₆H₈N₂O₃S | [6] |

| Molecular Weight | 188.21 g/mol | [1] |

| Melting Point | -12 °C (decomposes) | |

| Boiling Point | 178-179 °C at 3 mmHg | |

| Density | 0.936 g/mL at 25 °C | [6] |

| pKa (predicted) | -0.52 ± 0.50 | [6] |

| Solubility | Soluble in hexane, toluene, ethanol, and acetone.[6] Slightly soluble in aqueous base and DMSO (with heating).[7] | |

| Appearance | Dark Brown Solid | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-diaminobenzenesulfonic acid.

Table 2: Spectroscopic Data for 3,4-Diaminobenzenesulfonic Acid

| Technique | Key Features and Observations | Reference |

| ¹H NMR | Analysis of the product synthesized from o-phenylenediamine (B120857) in DMSO-d₆ confirmed the formation of isomerically pure 3,4-diaminobenzenesulfonic acid.[2][6] | [2][6] |

| ¹³C NMR | Spectral data is available for the characterization of this compound. | [1] |

| FT-IR | The FT-IR spectrum, typically run as a KBr wafer, provides information on the functional groups present. Key absorptions would include those for N-H stretching of the amino groups, S=O stretching of the sulfonic acid group, and aromatic C-H and C=C vibrations. | [1] |

Experimental Protocols

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A common method for the synthesis of 3,4-diaminobenzenesulfonic acid is the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[2][6]

Procedure:

-

Reaction Mixture Preparation: Dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The reaction can also be performed with sulfuric acid containing up to a stoichiometric amount of sulfur trioxide (SO₃).[2]

-

Sulfonation: Heat the reaction mixture with stirring. The reaction temperature typically ranges from 100 to 160 °C, and the reaction time can vary from 1 to 20 hours.[2] For instance, one procedure involves heating for 8 hours at 138 °C.[8]

-

Precipitation: After the reaction is complete, cool the mixture. Add water or ice to the reaction mixture to achieve a sulfuric acid concentration in the range of 30 to 75% by weight. This causes the 3,4-diaminobenzenesulfonic acid to precipitate out of the solution.[2]

-

Isolation and Purification: Filter the precipitated product. The solid can be washed with dilute sulfuric acid.[2] The product can be further purified by recrystallization from water.[2]

The yield of the isolated product can be up to 92-94% of the theoretical yield, and it is obtained as an isomerically pure compound as confirmed by ¹H NMR spectroscopy.[2]

Synthesis of Benzimidazole (B57391) Derivatives

3,4-Diaminobenzenesulfonic acid is a key starting material for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are important scaffolds in medicinal chemistry.[9]

General Procedure for Benzimidazole Synthesis:

-

Condensation Reaction: React 3,4-diaminobenzenesulfonic acid with a suitable carboxylic acid or aldehyde.

-

Cyclization: The condensation is typically followed by a cyclization step to form the benzimidazole ring. This can often be achieved by heating the reaction mixture.

-

Catalyst/Solvent: The reaction can be carried out in the presence of a catalyst, such as a mineral acid (e.g., hydrochloric acid) or a Lewis acid. The choice of solvent depends on the specific reactants and reaction conditions.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Applications in Research and Drug Development

The unique structure of 3,4-diaminobenzenesulfonic acid, with its ortho-diamine and sulfonic acid functionalities, makes it a valuable precursor in several areas of chemical and pharmaceutical research.

-

Heterocyclic Synthesis: It is a key building block for the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds with anticancer, antimicrobial, and antioxidant properties.[9]

-

Azo Dyes: The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes.[3]

-

Pharmaceutical Intermediates: Benzenesulfonamide derivatives, in general, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[10] The sulfonamide functional group is a key component in many marketed drugs.[11]

Visualizations

Synthesis of 3,4-Diaminobenzenesulfonic Acid Workflow

Caption: Workflow for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Synthesis of a Benzimidazole Derivative

Caption: General workflow for the synthesis of a benzimidazole derivative.

Safety Information

3,4-Diaminobenzenesulfonic acid is classified as hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

3,4-Diaminobenzenesulfonic acid is a highly versatile and valuable compound for researchers and scientists in organic synthesis and drug development. Its unique combination of functional groups allows for the construction of complex molecules, particularly heterocyclic systems like benzimidazoles, which are of significant interest in medicinal chemistry. The straightforward synthesis and the commercial availability of this compound make it an attractive starting material for a wide range of applications. Proper handling and safety precautions are essential when working with this chemical.

References

- 1. Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 3. CAS 7474-78-4: 3,4-Diaminobenzenesulfonic acid [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 7. 3,4-Diaminobenzenesulfonic acid [oakwoodchemical.com]

- 8. EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Diaminobenzenesulfonic Acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diaminobenzenesulfonic acid, a versatile aromatic compound with significant applications in chemical synthesis and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, synthesis protocols, and its role in the development of novel therapeutic agents, particularly through the formation of benzimidazole (B57391) derivatives.

Core Compound Structure and Properties

3,4-Diaminobenzenesulfonic acid (CAS No. 7474-78-4) is an organic compound featuring a benzene (B151609) ring substituted with two adjacent amino groups (-NH₂) and a sulfonic acid group (-SO₃H). This unique arrangement of functional groups imparts both acidic and basic properties to the molecule, making it a valuable building block in organic synthesis.

Chemical and Physical Data

The key physicochemical properties of 3,4-Diaminobenzenesulfonic acid are summarized in the table below, providing a ready reference for experimental design and application.

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-diaminobenzenesulfonic acid | [1] |

| Synonyms | 3,4-Diaminobenzenesulphonic acid, 4-Amino-3-ammoniobenzenesulfonate | |

| CAS Number | 7474-78-4 | |

| Molecular Formula | C₆H₈N₂O₃S | [1] |

| Molecular Weight | 188.21 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | -12 °C | |

| Boiling Point | 178-179 °C at 3 mmHg | |

| Solubility | Soluble in water | |

| Predicted pKa | -0.52 ± 0.50 | [2] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 3,4-Diaminobenzenesulfonic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-Diaminobenzenesulfonic acid in DMSO-d₆ confirms the presence of the aromatic protons and the amino groups. The absence of signals from isomers indicates a high purity of the compound.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. The assignments for the major peaks are provided in the table below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| 3454, 3364 | N-H stretching | Weak | [3] |

| 2873, 2638 | O-H stretching (sulfonic acid) | Strong | [3] |

| 1639 | N-H bending | Strong | [3] |

| 1556, 1502 | C=C aromatic ring stretching | Medium-Strong | [3] |

| 1230, 1207, 1168, 1145, 1106, 1021 | S=O stretching (sulfonic acid) | Strong-Medium | [3] |

| 819 | C-H aromatic bending | Weak | [3] |

Synthesis of 3,4-Diaminobenzenesulfonic Acid

The primary synthetic route to 3,4-Diaminobenzenesulfonic acid involves the sulfonation of 1,2-diaminobenzene (o-phenylenediamine).[3]

Experimental Protocol: Sulfonation of 1,2-Diaminobenzene

This protocol describes a general procedure for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Materials:

-

1,2-Diaminobenzene

-

Anhydrous Sulfuric Acid (H₂SO₄) or Oleum (H₂SO₄ containing SO₃)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 1,2-diaminobenzene in anhydrous sulfuric acid. The molar ratio of sulfuric acid to 1,2-diaminobenzene can be around 8:1.

-

Heat the reaction mixture with stirring to a temperature in the range of 100-160 °C.

-

Maintain the reaction at this temperature for a period of 1 to 20 hours. Reaction progress can be monitored by techniques such as HPLC.

-

After the reaction is complete, cool the mixture.

-

Carefully add water or ice to the reaction mixture to precipitate the product. The final concentration of sulfuric acid should be in the range of 30-75% by weight.

-

Filter the precipitated 3,4-Diaminobenzenesulfonic acid.

-

Wash the solid product with dilute sulfuric acid and then with cold water to remove impurities.

-

The product can be further purified by recrystallization from hot water.

Yields: Yields can vary depending on the specific reaction conditions, with reported yields up to 94% of the theoretical maximum.[4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 3,4-Diaminobenzenesulfonic acid.

Applications in Drug Development

The primary pharmacological significance of 3,4-Diaminobenzenesulfonic acid lies in its role as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.

Synthesis of Benzimidazole Derivatives

The ortho-diamino functionality of 3,4-Diaminobenzenesulfonic acid allows for facile condensation reactions with aldehydes or carboxylic acids to form the benzimidazole ring system.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole-5-sulfonic Acids

Materials:

-

3,4-Diaminobenzenesulfonic acid

-

An appropriate aldehyde or carboxylic acid

-

Reaction solvent (e.g., ethanol, acetic acid)

-

Catalyst (if necessary, e.g., an acid or oxidizing agent)

Procedure:

-

Dissolve 3,4-Diaminobenzenesulfonic acid in the chosen solvent.

-

Add the aldehyde or carboxylic acid to the solution.

-

If required, add a catalyst.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid product and wash with a suitable solvent to remove unreacted starting materials.

-

The crude product can be purified by recrystallization.

Logical Relationship in Benzimidazole Synthesis

The following diagram outlines the logical steps in the synthesis of benzimidazole derivatives from 3,4-Diaminobenzenesulfonic acid.

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole derivatives synthesized from 3,4-Diaminobenzenesulfonic acid have been reported to exhibit a wide range of biological activities. The sulfonic acid moiety can enhance the solubility and pharmacokinetic properties of the resulting compounds.

Antimicrobial Activity: Several benzimidazole-sulfonyl derivatives have demonstrated potent antibacterial and antifungal activities.[5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Antiproliferative Activity: Certain benzimidazole derivatives exhibit antiproliferative effects against various cancer cell lines.[5] These compounds can induce apoptosis or inhibit cell cycle progression in cancer cells.

Enzyme Inhibition: Substituted benzimidazoles have been identified as inhibitors of various enzymes, including dipeptidyl peptidase III (DPP III).[6] DPP III is implicated in pain signaling and other physiological processes, making its inhibitors potential therapeutic agents.

Signaling Pathways: While specific signaling pathways for derivatives of 3,4-Diaminobenzenesulfonic acid are not extensively detailed in the currently available literature, the biological activities of benzimidazoles suggest potential interactions with key cellular signaling cascades. For instance, antiproliferative effects may be mediated through pathways involving p53, caspases, or mitogen-activated protein kinases (MAPKs). Further research is required to elucidate the precise mechanisms of action.

Conclusion

3,4-Diaminobenzenesulfonic acid is a valuable and versatile starting material for the synthesis of a wide array of chemical compounds, most notably benzimidazole derivatives. Its straightforward synthesis and the pharmacological potential of its derivatives make it a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The presence of the sulfonic acid group offers a handle for modulating the physicochemical properties of the final compounds, which is a key consideration in the design of new drug candidates. Future research into the specific signaling pathways affected by its derivatives will further enhance its importance in the development of targeted therapies.

References

- 1. Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminobenzenesulfonic acid CAS#: 7474-78-4 [m.chemicalbook.com]

- 3. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 4. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety of 3,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3,4-Diaminobenzenesulfonic acid (CAS No: 7474-78-4), structured to meet the needs of a professional scientific audience. The information is compiled from various safety data sheets and chemical databases.

Section 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 3,4-diaminobenzenesulfonic acid[1] |

| Synonyms | 3,4-Diaminobenzenesulphonic acid, Benzenesulfonic acid, 3,4-diamino-[1][2] |

| CAS Number | 7474-78-4[1][2][3][4][5][6] |

| Molecular Formula | C₆H₈N₂O₃S[1][2][3][7] |

| Molecular Weight | 188.21 g/mol [1] |

| Physical State | Solid, white to light yellow crystalline powder[2][4][7] |

Section 2: Hazard Identification and GHS Classification

3,4-Diaminobenzenesulfonic acid is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[7]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[1][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4] |

Pictograms:

-

(Harmful/Irritant)

-

(Corrosion - for serious eye damage)

Signal Word: Warning or Danger [1][7]

Logical Flow: GHS Hazard Classification

The classification process is based on evaluating the intrinsic properties of the substance against established criteria.

Caption: Workflow for GHS hazard classification of a chemical substance.

Section 3: Physical and Chemical Properties

A summary of key physical and chemical data is presented below. Note that some values may vary between suppliers.

| Property | Value | Source |

| Melting Point | -12 °C | [3][4][5] |

| Boiling Point | 178-179 °C @ 3 mmHg | [3][4][5] |

| Density | 1.611 g/cm³ | [3] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under recommended storage temperatures and pressures. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [7] |

| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides. | [7] |

Section 4: Toxicology and Exposure Effects

-

Skin Contact: Causes skin irritation, which may manifest as itching, scaling, redness, or blistering.[7]

-

Eye Contact: Causes serious eye irritation and potentially severe eye damage.[1][7] Symptoms include redness, watering, and pain.[7]

-

Inhalation: May cause irritation to the respiratory system.[7]

-

Ingestion: Harmful if swallowed.[4] May cause irritation of the gastrointestinal tract.

No data was found to indicate that the substance is carcinogenic, mutagenic, or a reproductive toxin.[7]

Section 5: Experimental Protocols

The hazard classifications are determined by standardized toxicological studies. While the specific study reports for this compound are not public, the methodologies follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Generalized Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to the test site under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is done according to a standardized scale.

-

Classification: The substance is classified as an irritant (Category 2) if the mean scores for erythema or edema exceed a specified threshold.

Workflow: Dermal Irritation Test

Caption: Generalized workflow for an OECD 404 dermal irritation study.

Section 6: First-Aid and Emergency Response

Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet.[7]

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical aid.[7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid.[7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[7] |

Logical Flow: Emergency First-Aid Response

Caption: Decision-making flowchart for first-aid response to chemical exposure.

Section 7: Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a well-ventilated place with the container tightly closed.[7] Keep locked up.[7] Recommended storage is at 4°C, sealed, and away from moisture and light.[4][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[7]

Section 8: Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Accidental Release: Wear protective equipment and ensure adequate ventilation.[7] For small spills, sweep up, or absorb with inert material and place into a suitable disposal container.[7] Prevent entry into waterways and soil.[7]

References

- 1. Benzenesulfonic acid, 3,4-diamino- | C6H8N2O3S | CID 81986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7474-78-4: 3,4-Diaminobenzenesulfonic acid [cymitquimica.com]

- 3. 3,4-Diaminobenzenesulfonic acid | CAS#:7474-78-4 | Chemsrc [chemsrc.com]

- 4. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [sigmaaldrich.com]

- 5. 3,4-Diaminobenzenesulfonic acid CAS#: 7474-78-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. aksci.com [aksci.com]

Synthesis of 3,4-Diaminobenzenesulfonic Acid from 1,2-Diaminobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the role of this compound in medicinal chemistry, with a focus on its application as a precursor to pharmacologically active benzimidazoles.

Introduction

3,4-Diaminobenzenesulfonic acid is a versatile aromatic compound featuring both amino and sulfonic acid functional groups. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic systems. Its primary application in the pharmaceutical industry is as a precursor to a wide array of benzimidazole (B57391) derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This guide will focus on the direct sulfonation of 1,2-diaminobenzene as a viable and efficient route to 3,4-diaminobenzenesulfonic acid.

Synthetic Pathway and Mechanism

The synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene is achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. In this reaction, 1,2-diaminobenzene is treated with a strong sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide), at elevated temperatures. The sulfonic acid group is directed to the para position relative to one of the amino groups and meta to the other, resulting in the desired 3,4-disubstituted product.

The reaction proceeds via the formation of an electrophilic species, SO3, which is present in fuming sulfuric acid or generated from concentrated sulfuric acid at high temperatures. This electrophile attacks the electron-rich benzene (B151609) ring of 1,2-diaminobenzene. The amino groups are strong activating groups, facilitating the electrophilic attack. The regioselectivity of the reaction is governed by the directing effects of the two amino groups.

Experimental Protocols

Two primary methodologies for the synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene are presented below: a conventional batch synthesis and a continuous flow microreactor synthesis.

Protocol 1: Conventional Batch Synthesis

This protocol is based on established patent literature and provides a robust method for laboratory-scale synthesis.[6][7][8]

Materials:

-

1,2-Diaminobenzene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Buchner funnel and filter flask

-

Beakers

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add a molar excess of concentrated sulfuric acid or oleum to 1,2-diaminobenzene. The molar ratio of sulfuric acid to 1,2-diaminobenzene can range from 3:1 to 8:1.

-

Sulfonation: Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 160°C.[6][7] The optimal temperature and reaction time will vary depending on the specific conditions and desired yield (see Table 1). Maintain the reaction at this temperature for a period of 1 to 20 hours.[6][7]

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to below 100°C. Cautiously and slowly, add the reaction mixture to a beaker containing a mixture of ice and water. This will quench the reaction and precipitate the 3,4-diaminobenzenesulfonic acid as a solid. The final concentration of sulfuric acid after dilution should be in the range of 30-75 wt%.[6]

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold, dilute sulfuric acid, followed by a wash with cold deionized water to remove any residual acid.

-

Purification: For higher purity, the crude product can be recrystallized from hot water.[6]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Protocol 2: Continuous Flow Microreactor Synthesis

This modern approach offers advantages in terms of reaction control, safety, and scalability.[9]

Materials:

-

1,2-Diaminobenzene

-

Concentrated sulfuric acid (95-97%)

-

Deionized water

-

Ice

Equipment:

-

Continuous flow microreactor system with temperature-controlled modules

-

Syringe pumps

-

Back-pressure regulator

-

Collection vessel

Procedure:

-

Preparation of Feedstock: Prepare a solution of 1,2-diaminobenzene in concentrated sulfuric acid. For example, dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g of 95-97% sulfuric acid.[9]

-

Reaction: Pump the feedstock solution through the heated microreactor. The reaction temperature and residence time are critical parameters that can be precisely controlled to optimize the yield (see Table 1).[9]

-

Quenching and Precipitation: The output from the microreactor is continuously mixed with a stream of cold water or discharged into an ice-water bath to rapidly cool the mixture and precipitate the product.[9]

-

Isolation and Characterization: The precipitated 3,4-diaminobenzenesulfonic acid is collected by filtration. The product can be characterized by techniques such as NMR spectroscopy to confirm its structure and purity.[9]

Quantitative Data

The following table summarizes the quantitative data from various synthetic approaches.

| Parameter | Conventional Batch Synthesis | Continuous Flow Microreactor Synthesis |

| Starting Material | 1,2-Diaminobenzene | 1,2-Diaminobenzene |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum | Concentrated H₂SO₄ (95-97%) |

| Reaction Temperature | 100-160°C[6][7] | 160-180°C[9] |

| Reaction Time | 1-20 hours[6][7] | 5-25 minutes (residence time)[9] |

| Yield | ~94% (crude)[8] | 80% (at 160°C, 25 min) to 100% (at 180°C, 25 min)[9] |

| Purification Method | Washing with dilute H₂SO₄, Recrystallization from water[6] | Precipitation and filtration[9] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene.

Caption: Synthetic workflow for 3,4-diaminobenzenesulfonic acid.

Role in Drug Development and Medicinal Chemistry

3,4-Diaminobenzenesulfonic acid serves as a crucial intermediate in the synthesis of benzimidazole-containing compounds, which are a prominent class of heterocyclic scaffolds in medicinal chemistry.[1][2][3][4][5] The benzimidazole core is found in numerous FDA-approved drugs and is a subject of intense research due to its wide range of pharmacological activities.

The synthetic utility of 3,4-diaminobenzenesulfonic acid lies in its ability to undergo condensation reactions with carboxylic acids or their derivatives to form the benzimidazole ring system. The presence of the sulfonic acid group imparts unique physicochemical properties to the resulting benzimidazole derivatives, such as increased water solubility, which can be advantageous for drug formulation and bioavailability.

The general scheme for the synthesis of benzimidazoles from 3,4-diaminobenzenesulfonic acid is depicted below.

Caption: General synthesis of benzimidazoles.

The sulfonic acid moiety can also serve as a handle for further chemical modification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. By systematically varying the 'R' group from the carboxylic acid and modifying the sulfonic acid group, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting benzimidazole derivatives.

For instance, 3,4-diaminobenzenesulfonic acid is a key starting material for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a compound utilized as a UV absorber in sunscreens and cosmetics, highlighting the broader applications of this precursor.[6]

Conclusion

The synthesis of 3,4-diaminobenzenesulfonic acid from 1,2-diaminobenzene is a well-established and efficient process. Both conventional batch and modern microreactor technologies can be employed to produce this valuable intermediate with high yields. Its primary significance in the pharmaceutical and related industries lies in its role as a versatile precursor for the synthesis of a wide range of benzimidazole derivatives. The ability to introduce a sulfonic acid group into the benzimidazole scaffold provides a powerful tool for modulating the physicochemical and pharmacological properties of these important therapeutic agents. This guide provides the necessary technical details for researchers and professionals to effectively synthesize and utilize 3,4-diaminobenzenesulfonic acid in their drug discovery and development endeavors.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 7. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

- 8. CN1486977A - Method for producing segregative 3,4-diamino benzene sulfonic - Google Patents [patents.google.com]

- 9. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzenesulfonic Acid: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,4-diaminobenzenesulfonic acid, a crucial intermediate in the pharmaceutical and dye industries. This document details the key precursors, experimental protocols, and quantitative data to facilitate research, development, and scale-up operations.

Core Synthetic Pathways

The synthesis of 3,4-diaminobenzenesulfonic acid predominantly proceeds through two main strategies: the direct sulfonation of an aromatic diamine or the reduction of a nitro-substituted aminobenzenesulfonic acid. The choice of precursor is often dictated by factors such as cost, availability, and desired product purity.

Sulfonation of 1,2-Diaminobenzene (o-Phenylenediamine)

The most direct and commonly employed method for the industrial production of 3,4-diaminobenzenesulfonic acid involves the sulfonation of 1,2-diaminobenzene. This electrophilic aromatic substitution reaction utilizes concentrated sulfuric acid or oleum (B3057394) as the sulfonating agent.

Reaction Scheme:

Caption: Sulfonation of 1,2-Diaminobenzene.

This process is attractive due to the ready availability of the starting material. However, controlling the regioselectivity of the sulfonation to favor the desired 4-position can be challenging, and the reaction conditions must be carefully optimized to minimize the formation of isomers and disulfonated byproducts.

Reduction of 4-Amino-3-nitrobenzenesulfonic Acid

An alternative synthetic route involves the reduction of a nitro group on a pre-sulfonated aromatic amine. This approach offers excellent control over the final product's isomeric purity. The synthesis begins with the nitration of a suitable precursor, followed by sulfonation and finally, reduction of the nitro group. A common precursor for this route is acetanilide, which is first nitrated and then sulfonated. The acetyl group is subsequently removed, and the nitro group is reduced.

A more direct precursor for this final reduction step is 4-amino-3-nitrobenzenesulfonic acid. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium sulfhydrate.[1]

Reaction Scheme:

Caption: Reduction of 4-Amino-3-nitrobenzenesulfonic acid.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the primary synthetic routes.

Table 1: Sulfonation of 1,2-Diaminobenzene

| Parameter | Value | Reference |

| Starting Material | 1,2-Diaminobenzene | [2][3][4] |

| Reagents | Anhydrous Sulfuric Acid, Oleum (SO3) | [3][4] |

| Temperature | 100 - 180 °C | [2][3][4] |

| Reaction Time | 1 - 25 hours | [2][3][4] |

| Yield | 80% (160°C, 25 min) - 100% (180°C, 25 min) | [2] |

| Sulfuric Acid Conc. | 30 - 75 wt% (after dilution) | [3][4] |

Table 2: Reduction of Aromatic Nitro Compounds

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-nitrobenzoic acid | [1] |

| Reducing Agent | Sodium Sulfhydrate | [1] |

| Product | 3,4-Diaminobenzoic acid | [1] |

| Note | This is an analogous reduction. |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminobenzenesulfonic Acid via Sulfonation of 1,2-Diaminobenzene (Microreactor Method)[2]

-

Preparation of Sulfonation Mixture: Dissolve 160 g (1.48 mol) of 1,2-diaminobenzene in 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.

-

Reaction: Pump the sulfonation mixture into a continuous flow microreactor. The reaction is carried out at temperatures ranging from 160 °C to 180 °C with residence times between 5 and 25 minutes.

-

Work-up: The product stream is collected from the microreactor outlet.

-

Isolation: The product is isolated by filtration.

-

Characterization: The resulting white product is characterized by nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Synthesis of 3,4-Diaminobenzenesulfonic Acid via Sulfonation of 1,2-Diaminobenzene (Batch Process)[3][4]

-

Reaction Setup: In a suitable reactor, react 1,2-diaminobenzene with anhydrous sulfuric acid (optionally containing up to a stoichiometric amount of SO3).

-

Reaction Conditions: Maintain the reaction temperature between 100 °C and 160 °C with stirring for a duration of 1 to 20 hours.

-

Precipitation: Cool the reaction mixture and add water or ice to adjust the sulfuric acid concentration to a range of 30 to 75 wt%.

-

Isolation: Filter the precipitated 3,4-diaminobenzenesulfonic acid from the reaction mixture.

-

Purification: Optionally, wash the filtered product with dilute sulfuric acid.

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and a logical relationship diagram for precursor selection.

Caption: General Experimental Workflow.

Caption: Precursor Selection Logic.

References

- 1. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]

- 2. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]

- 3. EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 4. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Water Solubility of 3,4-Diaminobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 3,4-Diaminobenzenesulfonic Acid (CAS No. 7474-78-4). Due to the absence of specific quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, adaptable experimental protocol for its precise determination. This guide is intended to be a valuable resource for laboratory professionals requiring standardized and reproducible solubility data for this compound.

Executive Summary

3,4-Diaminobenzenesulfonic acid is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its aqueous solubility is a critical parameter for process development, formulation, and environmental fate assessment. This guide consolidates the available, albeit conflicting, qualitative solubility information for 3,4-Diaminobenzenesulfonic acid and provides a robust, generalized experimental protocol based on the internationally recognized OECD Guideline 105 for the determination of water solubility.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier information have revealed a lack of specific, quantitative data for the water solubility of 3,4-Diaminobenzenesulfonic acid. The available information is qualitative and at times contradictory.

Table 1: Summary of Qualitative and Related Quantitative Solubility Data

| Compound | CAS No. | Solubility in Water | Notes |

| 3,4-Diaminobenzenesulfonic acid | 7474-78-4 | Sparingly soluble[1] / Soluble[2] | No quantitative data is currently available. Some sources incorrectly list solubility in organic solvents under the heading of water solubility.[1][3] |

| 2,5-Diaminobenzenesulfonic acid (Isomer) | 88-45-9 | 4 g/L at 26°C | This quantitative value for an isomer is provided for context and as a potential point of comparison.[4] |

Factors Influencing Solubility

The solubility of 3,4-Diaminobenzenesulfonic acid in aqueous solutions is influenced by several factors:

-

pH: The presence of both acidic (sulfonic acid) and basic (amino) functional groups means that the net charge of the molecule, and therefore its interaction with water, is highly dependent on the pH of the solution.

-

Temperature: Generally, the solubility of solid compounds in water increases with temperature, although this relationship must be determined empirically.

-

Ionic Strength: The presence of dissolved salts can either increase or decrease the solubility of the compound.

Recommended Experimental Protocol for Water Solubility Determination

The following protocol is a generalized procedure based on the OECD Guideline 105, "Water Solubility".[2] This method is suitable for the determination of the solubility of substances that are stable in water and not volatile.

Principle

A saturated solution of 3,4-Diaminobenzenesulfonic acid is prepared by stirring an excess of the solid in purified water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Reagents

-

3,4-Diaminobenzenesulfonic acid (analytical standard grade)

-

Reagent-grade water (e.g., Type I ultrapure water)

-

Buffer solutions (for pH-dependent studies)

-

Apparatus for temperature control (e.g., thermostated shaker bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the aqueous solution)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The logical workflow for determining the water solubility of 3,4-Diaminobenzenesulfonic acid is depicted in the following diagram:

Caption: Workflow for the experimental determination of water solubility.

Step-by-Step Procedure

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of 3,4-Diaminobenzenesulfonic acid to a known volume of water in a vessel that can be sealed.

-

Equilibration: Place the vessel in a thermostated shaker bath and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a syringe filter is recommended.

-

Analysis: Determine the concentration of 3,4-Diaminobenzenesulfonic acid in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

-

Data Reporting: The solubility should be reported in units of mass per volume (e.g., g/L) or moles per volume (mol/L) at the specified temperature. The pH of the saturated solution should also be reported.

Visualization of the Solubility Determination Process

The following diagram illustrates the logical steps involved in a standard solubility test.

Caption: Logical flow of a solubility determination experiment.

Conclusion